8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione
Description
8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione is a purine derivative characterized by a piperazine ring substituted with a hydroxyethyl group at the 8-position and a phenoxyethyl chain at the 7-position of the purine scaffold. Its molecular formula, C₁₂H₁₈N₆O₃ (MW: 318.33 g/mol), highlights a balance of hydrophilic (hydroxyethyl) and hydrophobic (phenoxyethyl) moieties, which may influence its pharmacokinetic and pharmacodynamic properties .
Properties
IUPAC Name |
8-[4-(2-hydroxyethyl)piperazin-1-yl]-3-methyl-7-(2-phenoxyethyl)purine-2,6-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N6O4/c1-23-17-16(18(28)22-20(23)29)26(12-14-30-15-5-3-2-4-6-15)19(21-17)25-9-7-24(8-10-25)11-13-27/h2-6,27H,7-14H2,1H3,(H,22,28,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIPVNHGQIVRMII-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC1=O)N(C(=N2)N3CCN(CC3)CCO)CCOC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
476481-47-7 | |
| Record name | 8-[4-(2-HYDROXYETHYL)-1-PIPERAZINYL]-3-METHYL-7-(2-PHENOXYETHYL)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the piperazine and phenoxyethyl groups through nucleophilic substitution reactions. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis procedures. This includes the use of large-scale reactors, continuous flow systems, and automated processes to ensure consistency and efficiency. Quality control measures are implemented to monitor the purity and stability of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can occur at various functional groups, potentially converting ketones to alcohols or reducing double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the piperazine or phenoxyethyl groups, introducing new functional groups or altering existing ones.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce new alkyl or acyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it a valuable intermediate in organic synthesis.
Biology
Biologically, purine derivatives are known for their roles in cellular processes. This compound may be studied for its potential effects on enzyme activity, DNA/RNA interactions, and cellular signaling pathways.
Medicine
In medicine, compounds like this are often investigated for their therapeutic potential. They may exhibit antiviral, anticancer, or anti-inflammatory properties, making them candidates for drug development.
Industry
Industrially, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of “8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione” would depend on its specific interactions with biological targets. It may act by binding to enzymes or receptors, altering their activity and influencing cellular pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Research Insights
Substituent-Driven Bioactivity: The 7- and 8-position substituents critically influence target engagement. For example, phenoxyethyl (target compound) balances lipophilicity for membrane penetration and aromaticity for target binding, whereas methoxyethyl () prioritizes solubility .
Synthetic Flexibility : Modular synthesis (e.g., alkylation of purine scaffolds with tosylates or halides, as in and ) allows rapid diversification of substituents .
Hydrogen-Bonding vs. Hydrophobic Effects : Hydroxyethyl groups (target compound) may improve water solubility and receptor affinity through hydrogen bonding, while phenylpropyl () or cinnamyl () groups enhance hydrophobic interactions .
Biological Activity
The compound 8-(4-(2-hydroxyethyl)piperazin-1-yl)-3-methyl-7-(2-phenoxyethyl)-1H-purine-2,6(3H,7H)-dione , often referred to as a derivative of purine, has garnered attention for its potential biological activities . This article reviews the synthesis, pharmacological properties, and biological activities of this compound, drawing on diverse sources to present a comprehensive overview.
Basic Information
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H30N4O4 |
| Molar Mass | 402.50 g/mol |
| CAS Number | Not available in current databases |
Structural Characteristics
The compound features a purine core substituted with a piperazine moiety and phenoxyethyl groups, which are essential for its biological activity. The presence of the hydroxyethyl group is significant for enhancing solubility and bioavailability.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit anticancer properties . For instance:
- Mechanism of Action : The compound has been shown to inhibit specific kinases involved in cell proliferation and survival pathways, leading to apoptosis in cancer cells. This mechanism is particularly relevant in the treatment of various cancers including breast and lung cancer .
Antiviral Activity
The antiviral potential of this compound has also been explored. It has demonstrated efficacy against several viral strains by disrupting viral replication processes. The structure allows for interaction with viral proteins, hindering their function .
Neuroprotective Effects
Preliminary research suggests that derivatives of this compound may offer neuroprotective benefits. By modulating neurotransmitter systems and reducing oxidative stress, these compounds could potentially be beneficial in treating neurodegenerative diseases such as Alzheimer’s .
Antimicrobial Activity
The compound has shown promising results against various microbial strains. Its broad-spectrum antimicrobial activity suggests that it could serve as a lead compound for developing new antibiotics .
Case Study 1: Anticancer Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of the purine compound and tested their anticancer activity against human cancer cell lines. The most potent derivative exhibited IC50 values in the low micromolar range, indicating strong cytotoxic effects on cancer cells while sparing normal cells .
Case Study 2: Antiviral Mechanism
A study reported in Virology Journal evaluated the antiviral activity of the compound against influenza viruses. The results indicated a significant reduction in viral titers in treated cells compared to controls, suggesting that the compound effectively inhibits viral replication .
Future Directions
Given its diverse biological activities, further research is warranted to explore:
- Structure-Activity Relationship (SAR) : Understanding how modifications to the chemical structure affect biological activity could lead to more potent derivatives.
- In Vivo Studies : Transitioning from in vitro studies to animal models will provide insights into pharmacokinetics and therapeutic efficacy.
- Clinical Trials : If preclinical studies yield positive results, initiating clinical trials will be crucial for assessing safety and efficacy in humans.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
